N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
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Overview
Description
N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a chemical compound with the molecular formula C15H18N4O5 and a molecular weight of 334.33 g/mol . It is a white to almost white powder or crystal that is used in various scientific research applications .
Preparation Methods
The synthesis of N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide involves the glycosylation of 1,3-O-benzylideneglycerol and benzyl-2-acetamido-4,6-benzylidene-2-deoxy-beta-D-glucopyranoside . The reaction conditions typically involve the use of 2-methyl-4,5-(3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyrano)-Δ2-oxazoline with subsequent elimination of the protective radicals . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under different conditions, often involving nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Research involving this compound contributes to the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor or acceptor in enzymatic reactions, facilitating the formation or modification of glycosidic bonds. This activity is crucial in the synthesis and modification of glycoproteins and glycolipids, which play vital roles in cellular processes and signaling pathways.
Comparison with Similar Compounds
N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide can be compared with other similar compounds, such as:
- 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide
- 2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
These compounds share similar structural features but differ in their functional groups and reactivity. The unique properties of this compound make it particularly useful in specific research applications, such as the study of glycosylation processes and the development of glycosylated drugs.
Properties
IUPAC Name |
N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVZMZIOLKXJNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50410251 |
Source
|
Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168397-51-1 |
Source
|
Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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